molecular formula C12H17N3O B7459765 (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone

(3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone

Katalognummer B7459765
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: KNCVXWYAKAKSSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone, also known as DPPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPPM is a small molecule that has shown promising results in various preclinical studies as a potential drug candidate for the treatment of several diseases.

Wirkmechanismus

The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in the regulation of gene expression. It has also been reported to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. Additionally, (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to modulate the activity of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has also been shown to have neuroprotective effects in Alzheimer's disease models and antipsychotic effects in animal models of schizophrenia. Additionally, (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to modulate the activity of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

(3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to optimize its properties. (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are some limitations to using (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone in lab experiments. It has been reported to have low solubility in aqueous solutions, which can limit its use in some assays. Additionally, the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone is not fully understood, which can make it challenging to design experiments to study its effects.

Zukünftige Richtungen

There are several future directions for the study of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone. One potential direction is to investigate the molecular mechanisms underlying its therapeutic effects. This could involve identifying the specific targets of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone and studying its effects on gene expression and cell signaling pathways. Another potential direction is to optimize the pharmacokinetic properties of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone to improve its efficacy and reduce its toxicity. This could involve modifying the chemical structure of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone in clinical trials.

Synthesemethoden

The synthesis of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone involves a multistep process that includes the reaction of 2-chloropyrazine with 3,5-dimethylpiperidin-1-amine in the presence of a suitable base. The resulting intermediate is then treated with a suitable reagent to form the final product, (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone. The synthesis of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been reported in several research articles, and the yield and purity of the product have been optimized through various modifications of the reaction conditions.

Wissenschaftliche Forschungsanwendungen

(3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been reported to have neuroprotective effects in Alzheimer's disease models and antipsychotic effects in animal models of schizophrenia.

Eigenschaften

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-5-10(2)8-15(7-9)12(16)11-6-13-3-4-14-11/h3-4,6,9-10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCVXWYAKAKSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=NC=CN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.